molecular formula C15H12N2O B2870019 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 171734-89-7

1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B2870019
CAS No.: 171734-89-7
M. Wt: 236.274
InChI Key: NDDGBIJCCYTIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a benzyl group attached to the nitrogen atom and an aldehyde group at the 3-position of the pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare pyrrolopyridine derivatives . These methods typically involve the use of starting materials such as substituted anilines and ketones, followed by cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

    Reduction: 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several scientific research applications, including:

Comparison with Similar Compounds

1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be compared with other similar compounds in the pyrrolopyridine family, such as:

Properties

IUPAC Name

1-benzylpyrrolo[2,3-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-11-13-10-17(9-12-5-2-1-3-6-12)15-14(13)7-4-8-16-15/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDGBIJCCYTIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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